GSK2239633A

概述

准备方法

GSK-2239633 的合成涉及多个步骤,包括形成吲唑支架,这是该化合物的重要组成部分。 合成路线通常涉及在受控条件下将 5-氯-2-噻吩磺酰胺与 4-甲氧基-1H-吲唑-1-甲胺反应 . GSK-2239633 的工业生产方法尚未得到广泛记录,但合成通常遵循标准有机合成方案,涉及多个纯化步骤以确保高纯度 .

化学反应分析

GSK-2239633 会发生各种化学反应,包括:

氧化: 该反应可以通过过氧化氢或高锰酸钾等氧化剂促进。

还原: 还原反应通常涉及硼氢化钠或氢化铝锂等试剂。

取代: 取代反应的常用试剂包括卤素和叠氮化钠或氰化钾等亲核试剂。

从这些反应中形成的主要产物取决于所用条件和试剂。 例如,吲唑环的氧化会导致形成吲唑 N-氧化物衍生物 .

科学研究应用

Oncology

GSK2239633A has been studied for its role in cancer treatment, particularly in hematological malignancies. In preclinical models, it has demonstrated the ability to inhibit the recruitment of Tregs to the tumor microenvironment, which is crucial for tumor immune evasion.

- Case Study: Cutaneous T-Cell Lymphoma (CTCL)

In a phase 1 clinical trial, this compound was well tolerated and showed promising results in reducing tumor burden in patients with CTCL. The drug effectively inhibited thymus- and activation-regulated chemokine (TARC) activity, leading to decreased proliferation of malignant T-cells .

Asthma and Allergic Diseases

The compound has also been explored for its potential in treating asthma and other allergic diseases. By blocking CCR4-mediated signaling pathways, this compound may reduce airway inflammation and improve respiratory function.

- Clinical Insights

In studies involving asthmatic patients, this compound demonstrated a significant reduction in TARC-induced eosinophil migration, suggesting its utility as a therapeutic agent for asthma management .

Pharmacokinetics and Safety Profile

This compound exhibits a moderate clearance rate with a terminal half-life of approximately 13.5 hours. Following intravenous dosing, it showed rapid distribution with a bioavailability of around 16% when administered orally. Most adverse events reported were mild to moderate in intensity .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Terminal Half-Life | 13.5 hours |

| Bioavailability | 16% |

| Maximum Concentration (Cmax) | Rapidly achieved (1-1.5 hours post-dose) |

| Clearance | Low to moderate |

Research Findings

Several studies have validated the efficacy of this compound in various settings:

-

In Vitro Studies

This compound inhibited TARC binding to CCR4 with a pIC50 value of approximately 7.96, demonstrating its potency as an antagonist . It also significantly reduced F-actin polymerization in human CD4+ CCR4+ T-cells, indicating effective blockade of CCR4 signaling pathways. -

Preclinical Models

In mouse models of cancer, administration of this compound resulted in reduced tumor growth and improved survival rates, reinforcing its potential as an anti-cancer agent .

作用机制

GSK-2239633 通过与 CCR4 受体结合发挥作用,CCR4 受体主要表达在 T 辅助 2 (Th2) 细胞上。 这种结合抑制了 CCR4 与其配体(如胸腺和活化调节性趋化因子 (TARC))之间的相互作用,从而阻断了炎症和免疫细胞募集所涉及的下游信号通路 . 该化合物作为一种变构拮抗剂,这意味着它与受体上不同于配体结合位点的位点结合,从而诱导构象变化,降低受体活性 .

相似化合物的比较

GSK-2239633 由于其作为 CCR4 拮抗剂的高选择性和效力而独一无二。 类似的化合物包括:

GSK-2292767: 另一种由 GSK 开发的 CCR4 拮抗剂,主要用于治疗哮喘和慢性阻塞性肺病 (COPD).

Nemiralisib: 磷酸肌醇 3-激酶 delta (PI3Kδ) 的选择性抑制剂,也是由 GSK 开发的,用于治疗哮喘和 COPD.

这些化合物具有相似的治疗靶点,但在其具体的作用机制和临床应用方面有所不同。

生物活性

GSK2239633A is a selective antagonist of the C-C chemokine receptor type 4 (CCR4), which plays a significant role in various immunological processes, particularly in the recruitment of T helper type 2 (Th2) cells. This article delves into the biological activity of this compound, summarizing its pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of CCR4 and Its Role

CCR4 is a G protein-coupled receptor primarily expressed on Th2 lymphocytes and regulatory T cells. It is activated by chemokines such as CCL17 (TARC) and CCL22 (MDC), which are involved in immune responses and inflammation. The modulation of CCR4 activity has therapeutic potential in conditions like asthma, allergic rhinitis, and certain cancers due to its role in T-cell trafficking and activation .

Pharmacodynamics

This compound has demonstrated notable pharmacodynamic properties, primarily through its ability to inhibit TARC-induced signaling pathways. The compound effectively blocks TARC from activating CCR4, which is crucial for Th2 cell chemotaxis.

Key Findings:

- Inhibition Potency : In vitro studies revealed that this compound inhibited the binding of radiolabeled TARC to human CCR4 with a pIC50 value of 7.96 ± 0.11, indicating strong binding affinity .

- Functional Assays : It was shown to inhibit TARC-induced increases in F-actin content in isolated human CD4+ CCR4+ T-cells with a pA2 value of 7.11 ± 0.29 .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies, highlighting its absorption, distribution, metabolism, and excretion (ADME) properties.

Key Pharmacokinetic Parameters:

- Half-life : The terminal elimination half-life () was approximately 13.5 hours following intravenous administration.

- Bioavailability : Oral bioavailability was found to be low, with a maximum value of only 16% .

- Food Effect : The systemic exposure to this compound increased when taken with food, as assessed by changes in area under the curve (AUC) and maximum concentration (Cmax) .

| Parameter | Value |

|---|---|

| Half-life () | 13.5 hours |

| Maximum Concentration (Cmax) | Rapidly achieved at 1.0–1.5 hours post-dose |

| Bioavailability | Max 16% |

Clinical Studies

This compound has undergone clinical evaluation for safety and efficacy:

- Study Design : A randomized, double-blind, placebo-controlled study assessed the safety and tolerability of this compound in healthy male subjects .

- Adverse Events : The incidence of adverse events was noted to be higher following oral administration compared to intravenous dosing; however, most events were mild or moderate in intensity .

Case Study Insights

In one notable case study involving Brown-Norway rats sensitized to ovalbumin, this compound demonstrated a dose-dependent reduction in histopathological markers associated with inflammation following antigen challenge. This suggests potential therapeutic effects in allergic responses .

属性

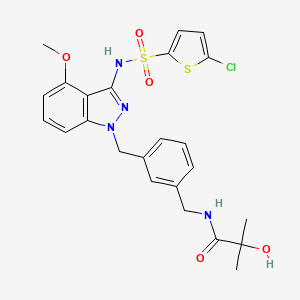

IUPAC Name |

N-[[3-[[3-[(5-chlorothiophen-2-yl)sulfonylamino]-4-methoxyindazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN4O5S2/c1-24(2,31)23(30)26-13-15-6-4-7-16(12-15)14-29-17-8-5-9-18(34-3)21(17)22(27-29)28-36(32,33)20-11-10-19(25)35-20/h4-12,31H,13-14H2,1-3H3,(H,26,30)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEVTHHGQMUPHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1=CC(=CC=C1)CN2C3=C(C(=CC=C3)OC)C(=N2)NS(=O)(=O)C4=CC=C(S4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031224 | |

| Record name | N-[[3-[[3-[[(5-Chloro-2-thienyl)sulfonyl]amino]-4-methoxy-1H-indazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240516-71-5 | |

| Record name | GSK-2239633 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1240516715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[[3-[[3-[[(5-Chloro-2-thienyl)sulfonyl]amino]-4-methoxy-1H-indazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-2239633 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07ODS257BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does GSK2239633A interact with CCR4 and what are the downstream effects?

A: this compound acts as an allosteric antagonist of CCR4, binding to a site distinct from the chemokine binding site. [] This binding prevents the activation of CCR4 by its natural ligands, such as CCL17 and CCL22, thereby inhibiting the downstream signaling cascade responsible for Th2 cell migration. By blocking this process, this compound reduces the influx of Th2 cells into the lungs, mitigating the inflammatory response characteristic of asthma.

Q2: What evidence suggests that this compound could be effective in treating severe asthma, particularly in patients already on high-dose corticosteroids?

A: Research indicates that bronchial explants from severe asthmatics on high-dose corticosteroids release chemokines that attract T-cells, although to a lesser extent than those from steroid-naive asthmatics. [] Importantly, this compound effectively reduced T-cell migration towards these chemokines in vitro. [] This finding suggests that even in the presence of high-dose corticosteroids, CCR4 antagonism by compounds like this compound could provide additional therapeutic benefit by further inhibiting Th2 cell recruitment to the lungs and dampening inflammation in severe asthma.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。